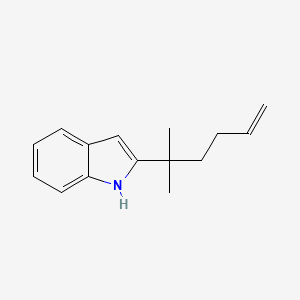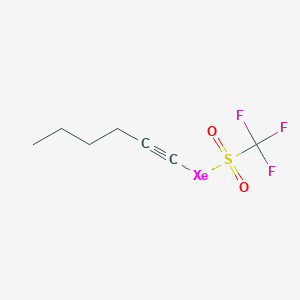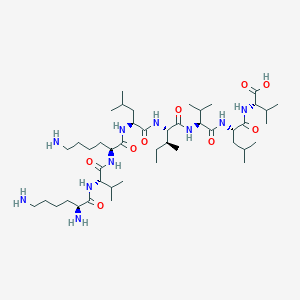![molecular formula C26H35NO5S B12540546 1H-Indole-3-decanol, 6-methoxy-1-[(4-methoxyphenyl)sulfonyl]- CAS No. 651331-67-8](/img/structure/B12540546.png)
1H-Indole-3-decanol, 6-methoxy-1-[(4-methoxyphenyl)sulfonyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-3-decanol, 6-methoxy-1-[(4-methoxyphenyl)sulfonyl]- is a complex organic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine . This particular compound features a methoxy group at the 6th position of the indole ring and a sulfonyl group attached to a methoxyphenyl moiety, making it a unique and potentially valuable molecule for research and industrial applications.
Preparation Methods
The synthesis of 1H-Indole-3-decanol, 6-methoxy-1-[(4-methoxyphenyl)sulfonyl]- can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to form the indole core . The methoxy and sulfonyl groups can be introduced through subsequent reactions involving appropriate reagents such as methanesulfonic acid and methoxyphenyl derivatives . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1H-Indole-3-decanol, 6-methoxy-1-[(4-methoxyphenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketones or aldehydes into alcohols.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce halogens or nitro groups at various positions on the indole ring.
Scientific Research Applications
1H-Indole-3-decanol, 6-methoxy-1-[(4-methoxyphenyl)sulfonyl]- has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: This compound may be explored for its potential therapeutic effects, particularly in developing new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 1H-Indole-3-decanol, 6-methoxy-1-[(4-methoxyphenyl)sulfonyl]- involves its interaction with various molecular targets and pathways. The indole ring can bind to multiple receptors, influencing biological processes such as cell signaling and gene expression . The methoxy and sulfonyl groups may enhance its binding affinity and specificity, leading to more potent biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar compounds to 1H-Indole-3-decanol, 6-methoxy-1-[(4-methoxyphenyl)sulfonyl]- include other indole derivatives such as:
6-Methoxyindole: Lacks the decanol and sulfonyl groups, making it less complex and potentially less biologically active.
Indole-3-acetic acid: A plant hormone with different functional groups and biological activities.
1-Methyl-1H-indole-3-carbaldehyde: Features a methyl group and an aldehyde group, differing in structure and reactivity.
The uniqueness of 1H-Indole-3-decanol, 6-methoxy-1-[(4-methoxyphenyl)sulfonyl]- lies in its specific combination of functional groups, which may confer distinct biological and chemical properties.
Properties
CAS No. |
651331-67-8 |
|---|---|
Molecular Formula |
C26H35NO5S |
Molecular Weight |
473.6 g/mol |
IUPAC Name |
10-[6-methoxy-1-(4-methoxyphenyl)sulfonylindol-3-yl]decan-1-ol |
InChI |
InChI=1S/C26H35NO5S/c1-31-22-12-15-24(16-13-22)33(29,30)27-20-21(25-17-14-23(32-2)19-26(25)27)11-9-7-5-3-4-6-8-10-18-28/h12-17,19-20,28H,3-11,18H2,1-2H3 |
InChI Key |
RQDPPZAUCSIINO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=C(C=C3)OC)CCCCCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzo[f]quinoline, 1-methyl-3-[4-(methylthio)phenyl]-](/img/structure/B12540467.png)
![2,3,4-Trichloro-5-{[(thiiran-2-yl)methoxy]methyl}thiophene](/img/structure/B12540469.png)
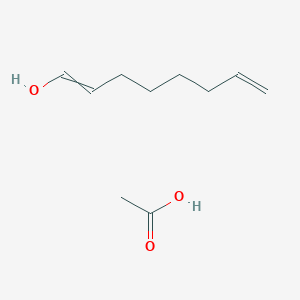
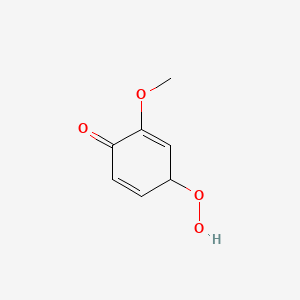
![1-[(Cyclopentanecarbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12540482.png)
![7-Methoxy-2-(propan-2-yl)-1-oxaspiro[4.5]deca-6,9-dien-8-ol](/img/structure/B12540492.png)
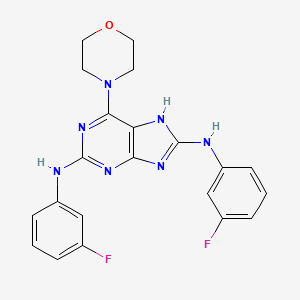
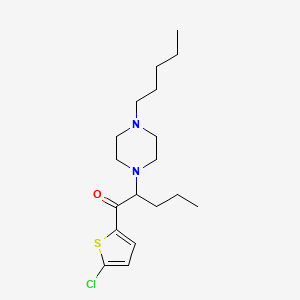
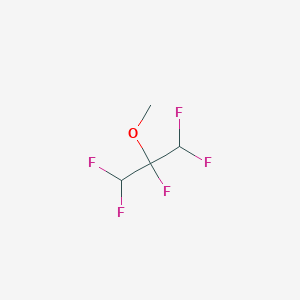
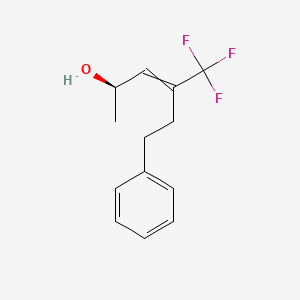
![3-(Pyridin-2-yl)-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B12540529.png)
